

# An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5

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## Compound of Interest

Compound Name: 5-O-Desmethyl Donepezil-d5

Cat. No.: B602624

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, biological context, and analytical methodologies related to **5-O-Desmethyl Donepezil-d5**. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.

## Introduction

**5-O-Desmethyl Donepezil-d5** is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a primary metabolite of the drug Donepezil.<sup>[1][2][3]</sup> Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia associated with Alzheimer's disease.<sup>[4][5][6]</sup> The deuterated analog serves as an internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies.<sup>[1][2]</sup> Deuterium substitution can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor of consideration in its application.<sup>[1][2]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical properties of **5-O-Desmethyl Donepezil-d5** are summarized below. These properties are essential for its handling, formulation, and analysis.

Table 1: General Chemical Properties of **5-O-Desmethyl Donepezil-d5**

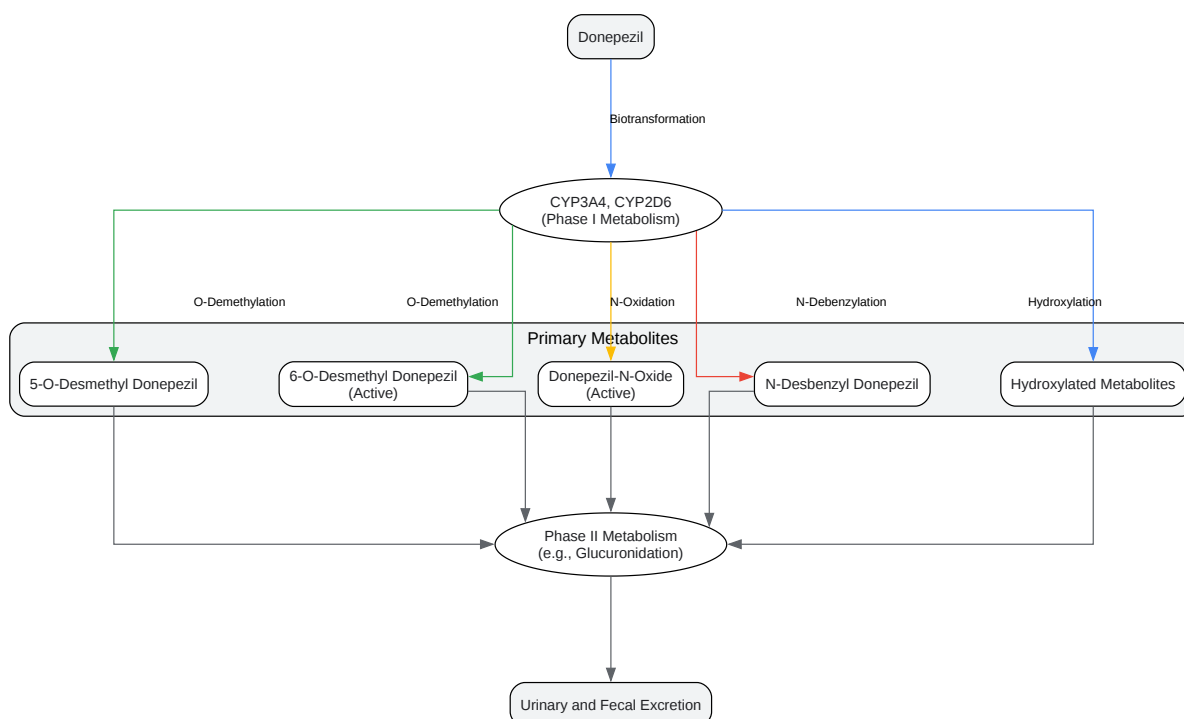
Property	Value	Source
Chemical Name	5-hydroxy-6-methoxy-2-[[1- [(2,3,4,5,6- pentadeuteriophenyl)methyl]pi peridin-4-yl]methyl]-2,3- dihydroinden-1-one	[1]
Molecular Formula	C <sub>23</sub> H <sub>22</sub> D <sub>5</sub> NO <sub>3</sub>	[2][7]
Molecular Weight	370.5 g/mol	[2][3][7]
Exact Mass	370.23 Da	[1]
CAS Number	1189929-21-2	[1][2][8]
Appearance	Solid at room temperature	[1]
Purity	>95% (HPLC)	[9]

Table 2: Computed Physicochemical Properties

Property	Value	Source
LogP	3.996	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	5	[1]
Heavy Atom Count	27	[1]
Complexity	496	[1]
SMILES	<chem>COC1=C(O)C=C2CC(CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3)C(=O)C2=C1</chem>	[1]
InChI Key	DSMISVLYMKJMLP-VIQYUKPQSA-N	[1]

## Biological Context: Metabolism of Donepezil

5-O-Desmethyl Donepezil is a metabolite of Donepezil, formed primarily through O-demethylation mediated by cytochrome P450 enzymes (CYP3A and CYP2D6).[10] The metabolism of Donepezil is extensive, involving several pathways including O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[10][11] These phase I metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[10] While the pharmacological activity of 5-O-Desmethyl Donepezil is reported as unknown or not fully characterized, other metabolites like 6-O-desmethyl donepezil and donepezil-cis-N-oxide are known to be pharmacologically active.[5][6][12]



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Caption: Metabolic pathways of Donepezil leading to primary metabolites.

## Experimental Protocols

Accurate quantification of **5-O-Desmethyl Donepezil-d5** and its non-labeled counterpart is critical in pharmacokinetic and metabolic studies. Below are detailed analytical methods cited in the literature.

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous detection of Donepezil and its three main metabolites, including 5-O-Desmethyl Donepezil (5DD), from plasma samples.[12]

- Sample Preparation (Liquid-Liquid Extraction):
  - Alkalinize plasma samples.
  - Perform extraction using a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15). Disopyramide is used as the internal standard.
  - Evaporate the organic layer to dryness.
  - Reconstitute the residue in 200 µL of the mobile phase.[12]
- Chromatographic Conditions:
  - Column: X-Terra, RP8
  - Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%)
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 50 µL
  - Detection: Photometric and fluorimetric detectors are used in tandem. Donepezil, 5DD, and Donepezil-N-oxide are fluorescent, while 6-O-desmethyl donepezil is non-fluorescent. [12]
- Performance:
  - Linearity: 10-100 ng/mL range

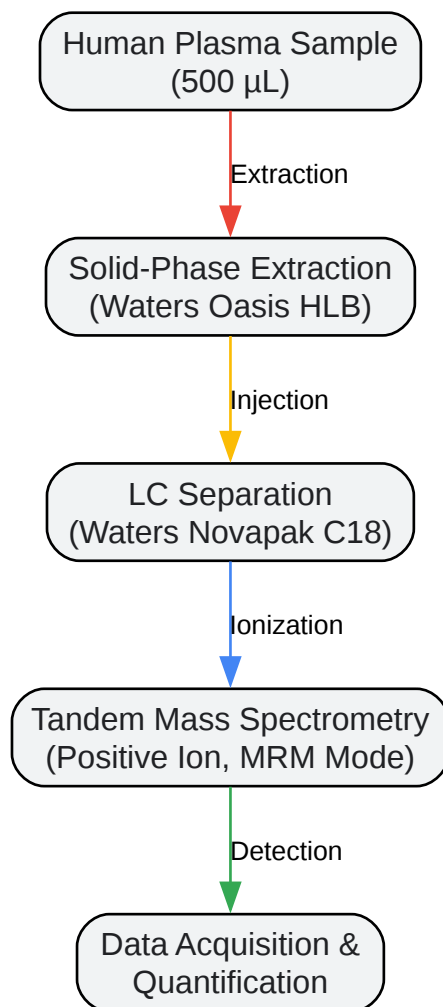
- Quantitation Limits: 0.1-0.3 ng/mL for fluorescent compounds; 1.2-4.3 ng/mL for photometric compounds.[12]

Caption: Workflow for HPLC-based analysis of Donepezil metabolites in plasma.

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the simultaneous determination of Donepezil and its active metabolite, 6-O-desmethyl donepezil.[13] While this protocol focuses on the 6-O-desmethyl metabolite, its principles are directly applicable to the analysis of 5-O-Desmethyl Donepezil.

- Sample Preparation (Solid-Phase Extraction):
  - Use 500  $\mu$ L aliquots of human plasma.
  - Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges.[13]
- Chromatographic Conditions:
  - Column: Waters Novapak C18 (150 mm x 3.9 mm, 4  $\mu$ m)
  - Mobile Phase: Isocratic conditions (details not specified in abstract)
  - Run Time: 6.0 minutes[13]
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Ion Electrospray
  - Acquisition Mode: Multiple Reaction Monitoring (MRM)
  - Transitions:
    - Donepezil: m/z 380.1  $\rightarrow$  91.2
    - 6-O-desmethyl donepezil: m/z 366.3  $\rightarrow$  91.3
    - Galantamine (Internal Standard): m/z 288.2  $\rightarrow$  213.2[13]
- Performance:

- Linearity: 0.02–10.0 ng/mL for 6-O-desmethyl donepezil.[13]



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Caption: General workflow for LC-MS/MS quantification of Donepezil metabolites.

For in vivo studies, **5-O-Desmethyl Donepezil-d5** can be prepared in various formulations. A common method involves initial dissolution in an organic solvent followed by dilution in a vehicle suitable for administration.

- DMSO-based Formulation:
  - Prepare a stock solution by pre-dissolving the compound in DMSO.
  - To the DMSO stock solution, add PEG300 and mix until clear.

- Add Tween 80 and mix until clear.
- Finally, add ddH<sub>2</sub>O to reach the desired final concentration and mix thoroughly.[1]
- Alternative Formulations: Other reported oral formulations include dissolving in PEG400, suspending in 0.2% Carboxymethyl cellulose, or dissolving in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

## Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage Conditions

Form	Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Source:[1]

The product is noted to be stable at ambient temperature for short periods, such as during ordinary shipping.[1]

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602624#5-o-desmethyl-donepezil-d5-chemical-properties>]

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